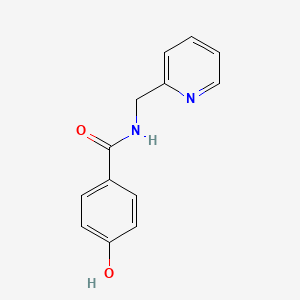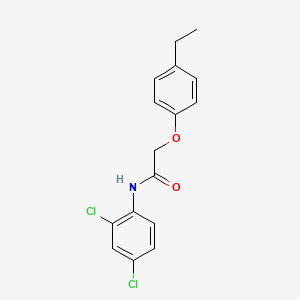![molecular formula C15H23N3O5 B5868321 2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5868321.png)
2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a piperazine derivative that has been synthesized and studied extensively in recent years.
Mécanisme D'action
The exact mechanism of action of 2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, leading to the disruption of various cellular processes. It has also been found to induce oxidative stress in cells, which may contribute to its antimicrobial and anticancer properties.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol has a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacteria and fungi, including antibiotic-resistant strains. It has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, it has been found to have neuroprotective effects, protecting neurons from damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol in lab experiments include its broad-spectrum antimicrobial activity, its ability to induce apoptosis in cancer cells, and its neuroprotective effects. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol. One area of interest is the development of new antibiotics based on this compound. Additionally, further research is needed to fully understand its mechanism of action and to identify potential therapeutic applications in the treatment of neurological disorders. Finally, more studies are needed to evaluate its potential toxicity and to determine its safety for use in humans.
Méthodes De Synthèse
The synthesis of 2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol involves a multi-step process. The first step involves the reaction of 4,5-dimethoxy-2-nitrobenzyl chloride with piperazine to form 4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazine. This intermediate is then reacted with ethylene oxide to yield 2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol.
Applications De Recherche Scientifique
2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial activity against a range of bacteria and fungi, making it a promising candidate for the development of new antibiotics. It has also been studied for its potential use as an anticancer agent, as it has been found to induce apoptosis in cancer cells. Additionally, it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-[4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O5/c1-22-14-9-12(13(18(20)21)10-15(14)23-2)11-17-5-3-16(4-6-17)7-8-19/h9-10,19H,3-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCUXLMHWUHPOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCN(CC2)CCO)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B5868240.png)


![5-({[4-(diethylamino)phenyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868279.png)
![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5868286.png)
![N-1-naphthyl-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5868293.png)
![2-[5-(4-bromophenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5868298.png)
![methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate](/img/structure/B5868299.png)
![6,6-dimethyl-N-(2-phenylethyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5868305.png)



![3-phenyl-5-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5868323.png)
![methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5868325.png)